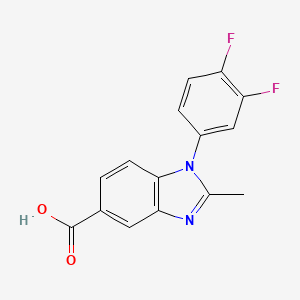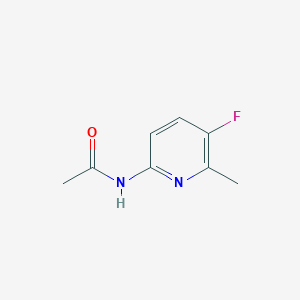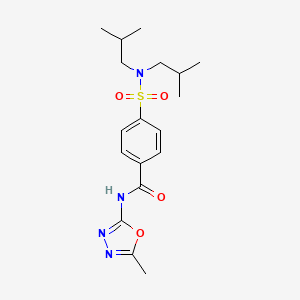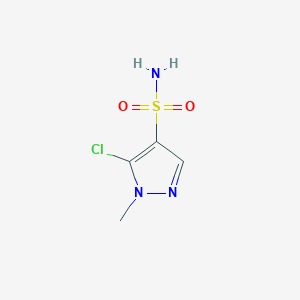![molecular formula C27H30N2O4 B2520651 1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879946-82-4](/img/structure/B2520651.png)
1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a heterocyclic compound that appears to be a derivative of the chromeno[2,3-c]pyrrole scaffold. This class of compounds is known for its potential biological activities and has been the subject of various synthetic efforts .
Synthesis Analysis
The synthesis of related chromeno[2,3-c]pyrrole derivatives typically involves multicomponent reactions, as described in the literature. For instance, a series of fused pyrrole derivatives have been synthesized by refluxing mixtures of enamines and arylglyoxals in acetonitrile, followed by annulation and allylic hydroxylation . Another method involves heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes to yield dihydrochromeno[2,3-c]pyrrol-3,9-diones . These methods provide a range of derivatives and highlight the versatility of the synthetic routes available for this class of compounds.
Molecular Structure Analysis
The molecular structure of chromeno[2,3-c]pyrrole derivatives is confirmed using various spectroscopic techniques, including 1D and 2D NMR (1H NMR, 13C NMR, HSQC, HMBC) and high-resolution mass spectrometry (ESI – HRMS) . These techniques are crucial for establishing the structure of the synthesized compounds and ensuring the correct substitution patterns on the heterocyclic core.
Chemical Reactions Analysis
The reactivity of related compounds, such as 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, with various phosphorus reagents has been studied, leading to the synthesis of novel phosphonochromones, phosphonopyrones, and oxathiaphosphinines . These reactions demonstrate the potential for functional group transformations and the introduction of phosphorus-containing moieties into the chromeno[2,3-c]pyrrole framework.
Physical and Chemical Properties Analysis
The solubility of pyrrole-2,5-dione derivatives in various solvents has been determined, showing that solubility increases with temperature and varies significantly across different solvents . This information is essential for understanding the compound's behavior in different environments and can inform decisions regarding its use in biological assays or material applications.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
Research into photoluminescent conjugated polymers incorporating structures related to the queried compound has shown promising results. These materials exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications. The synthesis involves palladium-catalyzed coupling reactions to produce polymers that are soluble and processable into thin films, demonstrating their potential for use in optoelectronic devices (Beyerlein & Tieke, 2000).
Organic Electronics
The structural unit of interest has been utilized in the synthesis of highly luminescent polymers. These materials, containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione chromophore, exhibit unique optical and electrochemical properties. Their high solubility and strong fluorescence, coupled with significant Stokes shift and quantum yield, highlight their applicability in the development of organic electronic devices such as light-emitting diodes and field-effect transistors (Zhang & Tieke, 2008).
Polymer Chemistry
In polymer chemistry, the synthesis and structural analysis of derivatives end-capped with electron-donating moieties have been reported. These compounds exhibit enhanced stability and performance in electronic devices, attributed to their optimized molecular stacking and interaction with polymeric gate dielectrics. This research underscores the importance of molecular design in creating materials for stable and high-performance electronic applications (Kumar et al., 2018).
Sensor Applications
Compounds with structures similar to the one have been studied for their ability to act as ionophores, indicating potential applications in sensor technologies. The ability to form complexes with metal cations could be exploited in the development of selective sensors for detecting specific ions in environmental or biological samples (Cordaro et al., 2011).
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-6-13-32-20-10-7-9-19(16-20)24-23-25(30)21-14-17(2)18(3)15-22(21)33-26(23)27(31)29(24)12-8-11-28(4)5/h6-7,9-10,14-16,24H,1,8,11-13H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOHZPZNNSTWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)
![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)

![2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2520578.png)


![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)




